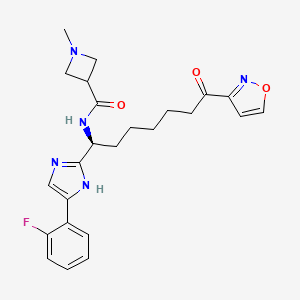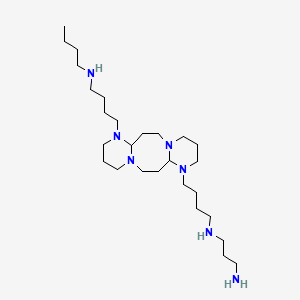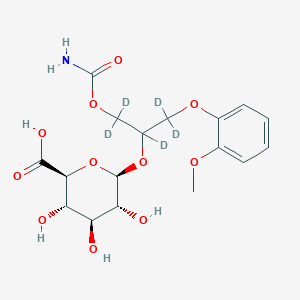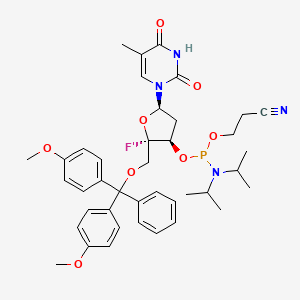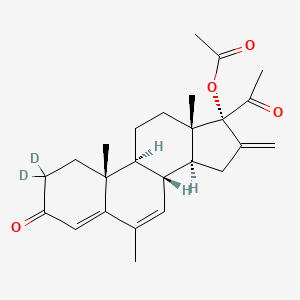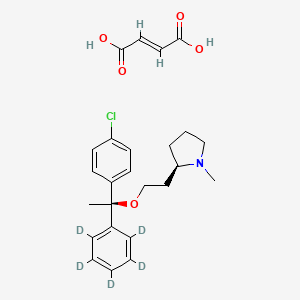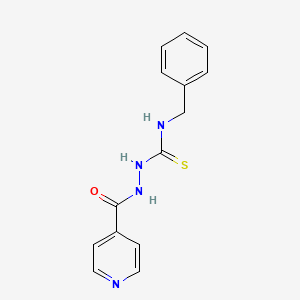
Anti-inflammatory agent 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 11 is a compound known for its potent anti-inflammatory properties It is used to reduce inflammation and alleviate pain by inhibiting specific pathways involved in the inflammatory response
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 11 typically involves the condensation of substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The compounds are obtained in good yields (68–99%) and their structure is confirmed using IR, 1H-NMR, 13C-NMR, and elemental analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for pharmaceutical applications .
化学反应分析
Types of Reactions: Anti-inflammatory agent 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
Anti-inflammatory agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
The mechanism of action of anti-inflammatory agent 11 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. It primarily targets the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
相似化合物的比较
- Ibuprofen
- Piroxicam
- Andrographolide
- Chalcone analogues
属性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
1-benzyl-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C14H14N4OS/c19-13(12-6-8-15-9-7-12)17-18-14(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H2,16,18,20) |
InChI 键 |
XFSPROBIMFEXRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





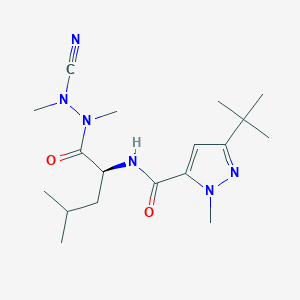
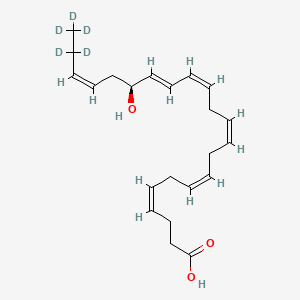
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
